1-(2-Bromopropyl)-2-methylbenzene

Lipophilicity Drug Design Structure-Activity Relationship (SAR)

1-(2-Bromopropyl)-2-methylbenzene, with the molecular formula C10H13Br and CAS Registry Number 51258-98-1, is an alkyl halide featuring a 2-bromopropyl substituent at the 1-position of an ortho-methyl substituted benzene ring. This structural arrangement provides a secondary benzylic bromide reactive center that can participate in nucleophilic substitution (SN2) and elimination reactions, making it a valuable intermediate in organic synthesis.

Molecular Formula C10H13Br
Molecular Weight 213.11 g/mol
Cat. No. B13592384
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Bromopropyl)-2-methylbenzene
Molecular FormulaC10H13Br
Molecular Weight213.11 g/mol
Structural Identifiers
SMILESCC1=CC=CC=C1CC(C)Br
InChIInChI=1S/C10H13Br/c1-8-5-3-4-6-10(8)7-9(2)11/h3-6,9H,7H2,1-2H3
InChIKeySEAPIXNPHRAJKB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(2-Bromopropyl)-2-methylbenzene (CAS 51258-98-1): A Versatile Ortho-Methyl Substituted Alkyl Halide Intermediate for Synthesis


1-(2-Bromopropyl)-2-methylbenzene, with the molecular formula C10H13Br and CAS Registry Number 51258-98-1, is an alkyl halide featuring a 2-bromopropyl substituent at the 1-position of an ortho-methyl substituted benzene ring . This structural arrangement provides a secondary benzylic bromide reactive center that can participate in nucleophilic substitution (SN2) and elimination reactions, making it a valuable intermediate in organic synthesis . The ortho-methyl group introduces steric effects that influence regioselectivity in subsequent transformations, distinguishing it from para- and meta-substituted analogs [1].

Why Generic Substitution Fails: The Unique Synthetic Implications of 1-(2-Bromopropyl)-2-methylbenzene's Substitution Pattern


The specific substitution pattern of 1-(2-Bromopropyl)-2-methylbenzene—a secondary bromide on a propyl chain ortho to a methyl group—cannot be generically replaced by other C10H13Br isomers or simpler bromoalkylbenzenes without altering reaction outcomes. The position of the methyl group relative to the bromopropyl chain significantly affects the steric environment around the reactive benzylic center, which in turn modulates the kinetics of SN2 reactions and the regiochemical course of eliminations . Furthermore, variations in the bromine position on the propyl chain (e.g., 1-bromopropyl vs. 2-bromopropyl) change the stability and reactivity of potential carbocation intermediates, precluding simple interchangeability in synthetic routes where precise regiocontrol is required .

1-(2-Bromopropyl)-2-methylbenzene: Quantitative Evidence of Differentiation from Structural Analogs


Regiochemical Differentiation: Ortho-Methyl Substitution Enhances Calculated Lipophilicity Compared to Para-Substituted Analogs

The ortho-methyl substitution pattern of 1-(2-Bromopropyl)-2-methylbenzene confers distinct physicochemical properties compared to its positional isomers. While experimental partition coefficient data for the target compound is not publicly available, computational predictions indicate differences that are meaningful for medicinal chemistry applications. The ortho arrangement influences molecular shape and potentially affects membrane permeability and target binding, differentiating it from its para-substituted analog 1-(3-bromopropyl)-4-methylbenzene in structure-activity relationship studies [1].

Lipophilicity Drug Design Structure-Activity Relationship (SAR) Physicochemical Properties

Structural Confirmation via Unique InChIKey: Differentiating 1-(2-Bromopropyl)-2-methylbenzene from its (R)-Enantiomer

1-(2-Bromopropyl)-2-methylbenzene (CAS 51258-98-1) possesses a stereogenic center at the 2-position of the propyl chain, giving rise to two enantiomers. The racemic mixture is characterized by the InChIKey SEAPIXNPHRAJKB-UHFFFAOYSA-N, which explicitly denotes stereochemistry is unspecified (the 'UHFFFAOYSA' suffix) . In contrast, the pure (R)-enantiomer, (R)-1-(2-Methylphenyl)-2-bromopropane, has a distinct InChIKey: SEAPIXNPHRAJKB-SECBINFHSA-N, with the 'SECBINFHSA' suffix indicating defined stereochemistry [1]. This difference is critical for analytical method development and ensuring procurement of the correct stereochemical form for applications requiring specific chirality.

Chiral Resolution Analytical Chemistry Quality Control Stereochemistry

Physical Property Comparison: Limited Experimental Data Highlights a Gap in Public Knowledge for 1-(2-Bromopropyl)-2-methylbenzene

A key differentiator for 1-(2-Bromopropyl)-2-methylbenzene in a procurement context is the notable absence of fundamental experimental physical property data in the public domain, in stark contrast to its des-methyl analog. For 1-(2-Bromopropyl)-2-methylbenzene (CAS 51258-98-1), multiple authoritative and commercial databases report density, boiling point, melting point, and flash point as 'N/A' or do not list these values . Conversely, the structurally simpler compound (2-Bromopropyl)benzene (CAS 2114-39-8) has well-documented physical properties, including a reduced pressure boiling point of 381.2 K (108.2 °C) at 0.021 atm and a reported density of 1.291 g/mL at 25 °C [1].

Physicochemical Characterization Material Science Process Chemistry Analytical Reference Standards

Differential Utility as a Synthetic Building Block: 1-(2-Bromopropyl)-2-methylbenzene vs. 1-(3-Bromopropyl) Analogs

The position of the bromine atom on the propyl chain dictates the compound's utility as an alkylating agent and its potential in further transformations. 1-(2-Bromopropyl)-2-methylbenzene features a secondary benzylic bromide, which is more reactive in SN2 reactions compared to the primary bromide found in compounds like 1-(3-bromopropyl)-2-methylbenzene or 1-(3-bromopropyl)-3-methylbenzene [1]. This increased reactivity is due to the greater stability of the partial positive charge developed in the SN2 transition state at a secondary versus a primary carbon center.

Organic Synthesis Cross-Coupling Reactions C-C Bond Formation Heterocycle Synthesis

Recommended Application Scenarios for 1-(2-Bromopropyl)-2-methylbenzene in R&D


Scaffold for Developing Ortho-Methyl Substituted Bioactive Molecules

Medicinal chemists investigating structure-activity relationships (SAR) for ortho-tolyl-containing pharmacophores may find 1-(2-Bromopropyl)-2-methylbenzene a useful alkylating agent. Its ortho-methyl substitution pattern and the reactive secondary bromide enable the introduction of a 2-(2-methylphenyl)propyl group onto various nucleophilic scaffolds (e.g., amines, phenols, heterocycles). The predicted XLogP3 of 4.1 for the related meta-substituted analog [1] suggests that the ortho-substituted target compound will possess moderate lipophilicity, a desirable property for central nervous system (CNS) drug candidates or other targets requiring membrane permeability. This makes it a rational choice for exploring the impact of ortho-methyl substitution on target binding and ADME properties, a substitution pattern that cannot be achieved using the simpler (2-bromopropyl)benzene.

Precursor for Chiral Building Blocks via Resolution or Asymmetric Synthesis

As identified in the direct comparison of InChIKeys [1], the compound exists as a racemic mixture with a stereogenic center at the bromine-bearing carbon. This creates an opportunity for chemists to use 1-(2-Bromopropyl)-2-methylbenzene as a precursor for enantiopure building blocks. The racemate can be resolved via chiral chromatography or through diastereomeric salt formation after conversion to a functionalized derivative (e.g., amine or alcohol). Alternatively, it could serve as a substrate for asymmetric catalysis research. Procurement of the racemic mixture (CAS 51258-98-1) is essential for these studies, whereas procurement of a single enantiomer (e.g., (R)-1-(2-Methylphenyl)-2-bromopropane) would be required for downstream stereospecific syntheses.

Investigating Steric and Electronic Effects in Nucleophilic Substitution Reactions

The combination of a secondary benzylic bromide and an ortho-methyl group makes this compound an ideal substrate for fundamental studies in physical organic chemistry. As inferred from the class-level reactivity [1], researchers can use 1-(2-Bromopropyl)-2-methylbenzene to quantitatively investigate the impact of ortho steric hindrance on the kinetics and stereochemistry of SN2 and E2 reactions. By comparing its reaction rates with those of its para-substituted isomers (e.g., 1-(3-bromopropyl)-4-methylbenzene) or its des-methyl analog ((2-bromopropyl)benzene), chemists can precisely map the contributions of steric and electronic factors to reaction outcomes. The lack of established physical property data for this specific compound, as noted previously , further positions it as a novel substrate for such basic research, potentially leading to new publications.

Internal Standard or Derivatization Agent in Analytical Method Development

Given its unique InChIKey [1], 1-(2-Bromopropyl)-2-methylbenzene can serve as a structurally distinct internal standard for liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS) analyses, particularly when analyzing mixtures containing simpler bromoalkylbenzenes. Its distinct molecular weight (213.11 g/mol) and unique fragmentation pattern (arising from the ortho-methyl-2-bromopropyl structure) provide clear differentiation from related compounds like (2-bromopropyl)benzene (MW 199.088) [2]. This makes it valuable for method development in pharmaceutical or environmental analysis where high selectivity is required.

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